molecular formula C10H12BrNO2 B1522756 Propyl 2-amino-5-bromobenzoate CAS No. 1178634-57-5

Propyl 2-amino-5-bromobenzoate

Cat. No. B1522756
CAS RN: 1178634-57-5
M. Wt: 258.11 g/mol
InChI Key: RZNWHBKKKOQGIW-UHFFFAOYSA-N
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Description

Propyl 2-amino-5-bromobenzoate is a chemical compound with the CAS Number: 1178634-57-5 . It has a molecular weight of 258.11 and its IUPAC name is propyl 2-amino-5-bromobenzoate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Propyl 2-amino-5-bromobenzoate is 1S/C10H12BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3 . This compound contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo[2,1-b]thiazoles : The compound has been utilized in the synthesis of 6-substituted imidazo[2,1-b]thiazoles through a reaction catalyzed by Pd/Cu in water. This synthesis method is important for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Kamali et al., 2009).

  • Synthesis of Benzothiazoles : Propyl 2-amino-5-bromobenzoate is used in the synthesis of novel 1,3,4-oxadiazole derivatives with potential anti-inflammatory and analgesic properties, showing the compound's versatility in medicinal chemistry (Husain & Ajmal, 2009).

Biological and Medical Research

  • Antitumor Activity : Some derivatives of 2-aminothiazole, synthesized using compounds like Propyl 2-amino-5-bromobenzoate, have shown potent antitumor activities against various cancer cell lines, highlighting its potential in cancer research (Li et al., 2016).

  • Photodynamic Therapy in Cancer Treatment : A zinc phthalocyanine derivative, synthesized using a similar bromobenzoate structure, has demonstrated high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Environmental and Analytical Chemistry

  • Detection in Water Samples : Studies have investigated the chemical transformations of compounds like Propyl 2-amino-5-bromobenzoate in chlorinated water, contributing to our understanding of environmental chemistry and water safety (Canosa et al., 2006).

  • Electrochemical Behavior Studies : Investigations into the electrochemical behavior of compounds structurally related to Propyl 2-amino-5-bromobenzoate provide insights into their potential applications in electrochemistry and sensor technology (Karaman & Menek, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

propyl 2-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNWHBKKKOQGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-5-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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